molecular formula C16H19NO2 B129853 (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine CAS No. 148235-02-3

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B129853
CAS No.: 148235-02-3
M. Wt: 257.33 g/mol
InChI Key: DREJPPMSQIJNBY-UHFFFAOYSA-N
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Description

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features two methoxybenzyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 3-methoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., thiols or amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can serve as a building block for the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound can be used to study the effects of methoxybenzyl groups on biological activity. It can also be used as a ligand in the study of enzyme-substrate interactions.

Medicine

The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and reduced side effects. Its structural features make it a candidate for the development of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, which can result in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzyl chloride
  • 4-Methoxybenzylamine
  • 3-Methoxybenzyl alcohol
  • 4-Methoxybenzyl alcohol

Uniqueness

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both 3-methoxy and 4-methoxybenzyl groups attached to the same amine. This structural feature can impart distinct chemical and biological properties compared to other similar compounds. For example, the combination of these two groups can enhance the compound’s solubility, stability, and binding affinity to molecular targets.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREJPPMSQIJNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354616
Record name (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148235-02-3
Record name (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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